Product packaging for 2-Chlorobenzylisocyanide(Cat. No.:CAS No. 602261-91-6)

2-Chlorobenzylisocyanide

Cat. No.: B3416100
CAS No.: 602261-91-6
M. Wt: 151.59 g/mol
InChI Key: YSMCZJCJXWOYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chlorobenzylisocyanide is a valuable organonitrogen building block in advanced organic synthesis. It belongs to the family of isocyanides, which are characterized by their unique divalent carbon center with a σ-type highest occupied molecular orbital (HOMO) and a π-type lowest unoccupied molecular orbital (LUMO). This electronic structure allows them to act as versatile precursors in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, facilitating the rapid assembly of molecular complexity . Recent groundbreaking research has further expanded the synthetic utility of isocyanides, demonstrating their potential as carbon-centered nucleophiles in SN2 reactions with alkyl halides. This novel reaction pathway proceeds via an intermediate nitrilium ion that hydrolyzes in situ to yield highly substituted secondary amides, effectively providing an alternative to classical amide coupling methodologies . This makes this compound particularly relevant for medicinal chemistry and drug discovery, enabling the late-stage functionalization of complex molecules and the synthesis of diverse amide libraries in a single step. The 2-chlorobenzyl substituent can influence the compound's electronic properties and steric profile, potentially offering unique reactivity and selectivity in these transformations. As a reagent, it is intended for research purposes only and must be handled by qualified professionals in a appropriately controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN B3416100 2-Chlorobenzylisocyanide CAS No. 602261-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMCZJCJXWOYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297280
Record name 1-Chloro-2-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-91-6
Record name 1-Chloro-2-(isocyanomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602261-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(isocyanomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 2 Chlorobenzylisocyanide

Multicomponent Reactions (MCRs) Involving 2-Chlorobenzylisocyanide

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. frontiersin.org this compound has proven to be a competent component in several key MCRs.

Ugi Reactions and Derived Adducts

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org This reaction is known for its high convergence and the ability to generate a wide array of structurally diverse molecules. organic-chemistry.orgorgsyn.org The reaction is generally exothermic and proceeds rapidly upon the addition of the isocyanide component. wikipedia.org

The mechanism of the Ugi reaction is understood to initiate with the formation of an imine from the aldehyde and amine. wikipedia.orgorganic-chemistry.org Subsequent protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to furnish the final bis-amide product. wikipedia.org The irreversibility of the Mumm rearrangement is the driving force for the entire reaction sequence. wikipedia.org

The power of the Ugi reaction lies in its ability to construct complex molecules from simple, readily available starting materials. researchgate.net Retrosynthetic analysis of Ugi adducts reveals a straightforward disconnection back to the four primary components. This strategic approach allows for the rational design of synthetic routes to target molecules by selecting appropriate building blocks. For instance, a desired peptidic scaffold can be retrosynthetically disconnected into a corresponding aldehyde, amine, carboxylic acid, and an isocyanide like this compound. This strategy has been instrumental in the synthesis of libraries of compounds for drug discovery and other applications. researchgate.net

Ugi adducts, containing multiple functional groups, are ideal precursors for post-Ugi transformations, including intramolecular cyclizations to generate various heterocyclic systems. researchgate.net A notable strategy involves the use of bifunctional components in the Ugi reaction, which can then participate in a subsequent cyclization step.

For the synthesis of morpholine (B109124) and piperazine (B1678402) derivatives, a key strategy involves the use of an α-halo or α-hydroxy oxo-component and an amine component bearing a hydroxyl or amino group, respectively. nih.gov For example, the reaction of an α-halo aldehyde, an isocyanide such as this compound, an amine with a pendant nucleophile (like ethanolamine (B43304) or ethylenediamine), and a carboxylic acid or its equivalent can generate a Ugi adduct primed for cyclization. nih.gov

In a specific approach to synthesize morpholine derivatives, an Ugi-tetrazole reaction can be employed using an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and an aminoalcohol. nih.gov The resulting Ugi adduct can then undergo a base-mediated intramolecular cyclization to afford the desired morpholine ring system. nih.gov A similar strategy can be applied for the synthesis of piperazines, where a protected diamine is used as the amine component. Following the Ugi reaction, deprotection and subsequent base-induced cyclization yield the piperazine core. nih.gov

A study on the synthesis of 2,5-diketopiperazines (DKPs) utilized a one-pot Ugi-4CR followed by an SN2-cyclization strategy. mdpi.com While this specific study did not use this compound, the methodology is broadly applicable. The Ugi adduct, formed from an aldehyde, an amine, a halo-carboxylic acid, and an isocyanide, undergoes intramolecular cyclization upon treatment with a mild base like cesium carbonate to yield the DKP scaffold. mdpi.com

Table 1: Examples of Heterocycles Synthesized from Ugi Adducts

Starting Materials for Ugi Reaction Resulting Heterocycle Cyclization Condition
α-Halo aldehyde, Isocyanide, Aminoalcohol, Carboxylic acid equivalent Morpholine Base-mediated
α-Halo aldehyde, Isocyanide, Protected diamine, Carboxylic acid equivalent Piperazine Deprotection followed by base-mediated cyclization
Aldehyde, Amine, Halo-carboxylic acid, Isocyanide 2,5-Diketopiperazine Base-mediated

This table provides a generalized overview of strategies and is not specific to this compound.

Passerini Reactions

The Passerini three-component reaction, first reported in 1921, is another fundamental isocyanide-based MCR. wikipedia.orgnih.gov It involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org The reaction is typically conducted in aprotic solvents and proceeds via a trimolecular, concerted mechanism at high concentrations, or through an ionic pathway. wikipedia.org The Passerini reaction has found widespread use in the synthesis of various functionalized molecules, including α-hydroxy acids and their derivatives. nih.gov While the direct use of this compound in a Passerini reaction is not explicitly detailed in the provided context, its nature as an isocyanide makes it a plausible candidate for this transformation.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. This compound can participate in various cycloaddition pathways, leading to the formation of diverse heterocyclic systems.

Isocyanides can undergo [4+1] cycloaddition reactions with 1,2,4,5-tetrazines. In this type of reaction, the isocyanide acts as a one-atom component, reacting with the four-atom tetrazine system. This reaction proceeds via an inverse-electron-demand Diels-Alder-type mechanism, where the electron-deficient tetrazine reacts with the electron-rich isocyanide. nih.gov The initial cycloaddition is often followed by the elimination of a small molecule, such as nitrogen gas, leading to the formation of a stable aromatic heterocyclic product. For instance, the reaction of a substituted 1,2,4,5-tetrazine (B1199680) with an isocyanide can yield a pyrimidine (B1678525) derivative. nih.gov The rate and efficiency of these reactions can be influenced by the nature of the substituents on both the tetrazine and the isocyanide.

An interesting variation is the [4+2] cycloaddition of 1,2,4,5-tetrazines with enamines, which can be promoted by solvents with strong hydrogen-bonding capabilities like hexafluoroisopropanol (HFIP). dicp.ac.cnnih.gov This reaction proceeds via a formal [4+2] cycloaddition across the N1 and N4 positions of the tetrazine, followed by a retro [4+2] cycloaddition and aromatization to afford 1,2,4-triazine (B1199460) derivatives. dicp.ac.cnnih.gov The choice of solvent can remarkably alter the reaction's mode, shifting from the conventional C3/C6 cycloaddition to the N1/N4 pathway. dicp.ac.cn

Table 1: Examples of Tetrazine Cycloaddition Reactions
ReactantsReaction TypeKey ConditionsProduct TypeReference
1,2,4,5-Tetrazine and Isocyanide[4+1] CycloadditionInverse-electron-demandPyrimidine derivative nih.gov
1,2,4,5-Tetrazine and Enamine[4+2] CycloadditionHFIP solvent, 25 °C1,2,4-Triazine derivative dicp.ac.cnnih.gov

While less common for isocyanides themselves, the concept of [2+1] cycloadditions is relevant in the broader context of carbene chemistry, which can be related to isocyanide reactivity. For instance, singlet nucleophilic carbenes can undergo [2+1] cycloaddition with tethered olefins to form bicyclic systems. chemrxiv.org

More pertinent to isocyanides is their involvement in 1,3-dipolar cycloadditions, which are formally considered [3+2] cycloadditions. organic-chemistry.orgwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile, a π-system such as an alkene or alkyne, to form a five-membered ring. organic-chemistry.orgwikipedia.org Azomethine ylides, which can be generated from precursors that might involve isocyanide chemistry, are common 1,3-dipoles used in these reactions. nih.govdiva-portal.org The stereochemistry of the dipolarophile is conserved in the product, and the reaction proceeds in a concerted manner. diva-portal.org The regioselectivity of the addition is governed by both steric and electronic factors. wikipedia.org

α-Addition Reactions with Electrophilic Substrates

The carbon atom of the isocyanide group in this compound is nucleophilic and can attack electrophilic substrates in what are known as α-addition reactions. This reactivity is a cornerstone of multicomponent reactions like the Passerini and Ugi reactions. researchgate.net In these reactions, the isocyanide carbon adds to an electrophilic carbon, such as that of a carbonyl group or an imine, and simultaneously, a nucleophile adds to the isocyanide carbon itself. researchgate.netimtm.cz This unique ability to act as both a nucleophile and an electrophile at the same carbon atom makes isocyanides exceptionally versatile reagents for the synthesis of complex molecules, including heterocycles. researchgate.netimtm.cz

For example, in the Passerini three-component reaction, an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. The Ugi four-component reaction involves an isocyanide, a primary amine, a carbonyl compound, and a carboxylic acid to produce a dipeptide derivative.

Nucleophilic Substitution (SN2) Reactions

Recent studies have revealed that isocyanides can act as effective carbon-centered nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. nih.govresearchgate.net This discovery has opened up new avenues for the synthesis of highly substituted secondary amides.

This compound can react with various alkyl halides in an SN2 fashion. nih.govresearchgate.net The reaction proceeds via the attack of the nucleophilic isocyanide carbon on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. lasalle.edu This results in the formation of a nitrilium ion intermediate. Subsequent in-situ hydrolysis of this intermediate yields a highly substituted secondary amide. nih.govresearchgate.net This three-component process, involving the isocyanide, the alkyl halide, and water, provides an alternative to traditional amide bond formation methods. nih.govresearchgate.net

The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile (the isocyanide) and the substrate (the alkyl halide). libretexts.orgyoutube.combits-pilani.ac.in The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center. lasalle.edu Steric hindrance around the reaction center can significantly slow down the reaction rate. spcmc.ac.in

Table 2: Factors Affecting SN2 Reactions of Isocyanides
FactorEffect on Reaction RateReference
Concentration of IsocyanideIncreases rate libretexts.orgyoutube.combits-pilani.ac.in
Concentration of Alkyl HalideIncreases rate libretexts.orgyoutube.combits-pilani.ac.in
Steric Hindrance at Electrophilic CarbonDecreases rate spcmc.ac.in
Nature of Leaving GroupBetter leaving group increases rate bits-pilani.ac.inpressbooks.pub
SolventPolar aprotic solvents generally favor SN2 lasalle.edu

The isocyanide SN2 reaction exhibits broad functional group compatibility, tolerating a wide range of isocyanide and electrophile structures. nih.govresearchgate.net This versatility makes it suitable for late-stage functionalization in drug discovery and the synthesis of complex molecules. nih.govresearchgate.net The reaction has been shown to be scalable, with successful gram-scale syntheses reported. imtm.cz For instance, the reaction of adamantyl isocyanide with 5-(chloromethyl)thiophene-2-carbaldehyde was performed on a 10 mmol scale, yielding the corresponding amide in good yield. imtm.cz This demonstrates the robustness and potential for industrial application of this methodology. The reaction conditions can often be optimized using high-throughput experimentation to improve yields and reaction times. researchgate.net

Transition Metal-Catalyzed Transformations

This compound readily engages with various transition metals, leading to the formation of complex molecular architectures. The electron-rich isocyanide carbon can act as a strong σ-donor and π-acceptor ligand, facilitating catalytic cycles that involve coupling, insertion, and cyanation reactions.

Copper-Catalyzed Coupling Reactions (e.g., with Arylpropiolic Acids)

Copper catalysis provides an efficient pathway for the transformation of isocyanides. A notable example is the one-pot synthesis of functionalized 2,3-naphthalimides through a copper-catalyzed coupling reaction between arylpropiolic acids and isocyanides. thieme-connect.com This process is followed by a dehydro-Diels-Alder (DDA) reaction. The proposed mechanism initiates with the formation of an iminopropynyl-copper complex, which then participates in the subsequent cyclization, demonstrating a sophisticated use of isocyanides in constructing polycyclic aromatic systems. thieme-connect.com While this specific reaction highlights the general reactivity of isocyanides, the use of various substituted benzylisocyanides is common in such transformations.

Palladium-Catalyzed Insertion Reactions

Palladium catalysis has become a cornerstone of modern organic synthesis, and isocyanides have emerged as valuable C1 building blocks in these reactions. nih.gov Palladium-catalyzed processes involving the migratory insertion of an isocyanide offer powerful methods for creating new carbon-nitrogen bonds and synthesizing nitrogen-containing fine chemicals. nih.gov

A general catalytic cycle for such reactions often begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. The resulting organopalladium(II) intermediate (R-Pd-X) can then undergo migratory insertion with an isocyanide (R'-NC). In this step, the R group migrates from the palladium center to the isocyanide carbon, forming an imidoyl-palladium complex (R-C(=NR')-Pd-X). This key intermediate can then proceed through various pathways, such as reductive elimination or reaction with other nucleophiles, to yield the final product and regenerate the palladium(0) catalyst.

Specific examples of this reactivity include:

Synthesis of Ketenimines: Palladium catalysts facilitate the cross-coupling of isocyanides with various partners. For instance, the reaction with α-halophosphonates proceeds via oxidative addition, followed by a 1,1-insertion of the isocyanide to form an α-phosphonylated benzylimidoyl intermediate. acs.org Subsequent β-hydride elimination yields C-phosphonoketenimines. acs.org Similarly, the cross-coupling of isocyanides with diazo compounds, catalyzed by palladium(II), also produces ketenimines through the migratory insertion of a Pd(II)-carbene into the isocyanide. bohrium.com

Insertion into C-S Bonds: Isocyanides can be inserted into the C(sp²)-S bonds of heteroaryl sulfides. The mechanism involves the oxidative addition of the C-S bond to a palladium(0) catalyst, followed by coordination and migratory insertion of the isocyanide to form an imidoyl palladium intermediate. dicp.ac.cn

Coupling with Azides: An efficient palladium-catalyzed cross-coupling of azides with isocyanides provides a route to unsymmetrical carbodiimides. The proposed mechanism involves the formation of a palladium nitrene species, followed by the insertion of the isocyanide. rsc.orgrsc.org This method is effective for aryl, benzyl (B1604629), and alkyl azides, although benzyl isocyanides sometimes show moderate yields due to steric effects. rsc.org

These examples underscore the versatility of palladium-catalyzed insertion reactions, where the isocyanide acts as a linchpin to connect different molecular fragments.

Boron Lewis Acid Catalysis in Cyanation Reactions

Beyond transition metals, main-group Lewis acids like boron compounds can effectively catalyze reactions involving isocyanides. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been identified as a highly effective catalyst for the direct cyanation of alcohols, using isonitriles as a safe and accessible cyanide source. nih.govrsc.org This reaction provides a valuable method for synthesizing α-aryl nitriles. nih.govrsc.org

In this process, the boron Lewis acid is thought to activate the alcohol, facilitating its reaction with the isonitrile. This transformation showcases an important application of isocyanides in green chemistry, avoiding the use of more toxic traditional cyanide reagents like KCN or HCN. rsc.org The methodology is applicable to a wide range of alcohols and demonstrates the utility of boron catalysis in unlocking novel reactivity for isocyanides. nih.govrsc.org

Reactions Leading to Carbamothioates and Related Sulfur-Containing Compounds

An unexpected and synthetically useful transformation of arylmethyl isocyanides is their reaction with xanthate esters to form carbamothioates. This reaction proceeds under basic conditions and has been mechanistically scrutinized.

Sodium Hydride-Mediated Condensation with Xanthate Esters

The reaction between arylmethyl isocyanides, including substituted variants like 4-chlorobenzyl isocyanide, and O-aryl/alkyl S-methyl dithiocarbonates (xanthate esters) in the presence of sodium hydride in DMF unexpectedly yields O-aryl/alkyl N-(arylmethyl)carbamothioates. acs.orgbohrium.com This method is notable for its efficiency, with reactions often completing rapidly to give good to excellent yields of the carbamothioate products. acs.orgbohrium.com

The generality of this reaction has been demonstrated with various substituted benzyl isocyanides and xanthate esters. For example, the reaction of 4-chlorobenzyl isocyanide with O-(3-methoxybenzyl) S-methyl dithiocarbonate affords the corresponding carbamothioate in 79% yield. acs.orgdicp.ac.cn

Xanthate EsterBenzyl Isocyanide DerivativeYield (%)Reference
O-(3-Methoxybenzyl) S-methyl dithiocarbonate4-Chlorobenzyl isocyanide79 acs.org, dicp.ac.cn
O-Benzyl S-methyl dithiocarbonate4-Fluorobenzyl isocyanide87 acs.org
O-(3-Methoxybenzyl) S-methyl dithiocarbonate4-Fluorobenzyl isocyanide83 acs.org
O-Butyl S-methyl dithiocarbonate4-Chlorobenzyl isocyanide84 acs.org
O-(4-Bromobenzyl) S-methyl dithiocarbonateBenzyl isocyanide80 acs.org

Mechanistic Pathways of Carbamothioate Formation

The formation of carbamothioates from arylmethyl isocyanides and xanthate esters does not proceed through a simple substitution. Initial hypotheses, such as the reductive cleavage of the isocyanide to an amine followed by condensation, were ruled out by control experiments. researchgate.net Instead, detailed mechanistic studies supported by quantum chemical calculations (DFT) have illuminated a more complex pathway. acs.orgbohrium.com

The proposed mechanism involves several key steps: acs.orgbohrium.comdicp.ac.cn

Hydride Addition: The reaction is initiated by the addition of a hydride ion (from NaH) to the terminal carbon atom of the isocyanide group. This forms a highly reactive anionic intermediate.

Nucleophilic Addition: The resulting anion acts as a nucleophile and attacks the thiocarbonyl (C=S) group of the xanthate ester. This addition generates a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, leading to the elimination of the thiomethyl group as a thiolate anion.

Rearrangement/Hydrolysis: The subsequent intermediate, which may involve a carbene species, rearranges and is ultimately hydrolyzed upon workup to afford the final carbamothioate product. dicp.ac.cnresearchgate.net

This mechanistic pathway, particularly the initial hydride attack on the isocyanide carbon, accounts for the unexpected formation of the carbamothioate structure and is consistent with computational and experimental observations. acs.orgbohrium.com

Intramolecular Cyclization Pathways and Rearrangements

The reactivity of this compound is significantly influenced by the presence of both the isocyano functional group and the ortho-chloro substituent on the benzyl ring. This unique substitution pattern opens up several potential pathways for intramolecular cyclization and rearrangement, primarily driven by metal catalysis or radical-mediated processes. These reactions are of significant interest for the synthesis of complex nitrogen-containing heterocyclic structures.

Palladium-Catalyzed Imidoylative Cyclizations

One of the most explored avenues for the cyclization of functionalized isocyanides involves palladium catalysis. While direct intramolecular cyclization of this compound itself is not extensively documented, the reactivity of analogous systems, such as o-alkenyl or o-haloaryl isocyanides, provides a clear mechanistic blueprint. These reactions typically proceed through a cascade involving oxidative addition, isocyanide insertion, and subsequent cyclization.

The general mechanism commences with the oxidative addition of a palladium(0) species into a carbon-halide or other reactive bond. This is followed by the insertion of the isocyanide carbon into the newly formed palladium-carbon bond, generating an imidoyl-palladium intermediate. This intermediate is the key to cyclization, as it can be trapped intramolecularly by a suitably positioned nucleophile or unsaturated bond. For instance, studies on o-alkenylphenyl isocyanides have shown that the imidoyl-palladium species can be intercepted by the neighboring double bond to construct quinoline (B57606) and indole (B1671886) scaffolds. francis-press.com

In the context of this compound, a hypothetical pathway could involve an initial intermolecular reaction to introduce a tethered reactive group, followed by a palladium-catalyzed cyclization. More directly, cascade reactions involving isocyanides and di-iodinated precursors have been shown to efficiently produce fused quinazoline (B50416) systems. rsc.org Similarly, the construction of eight-membered rings has been achieved through a palladium-catalyzed sequence of isocyanide and allene (B1206475) insertion, demonstrating the versatility of this approach for forming medium-sized rings under mild conditions. nih.govacs.org

Table 1: Representative Palladium-Catalyzed Cyclizations of Functionalized Isocyanides

Starting Isocyanide Type Catalyst/Reagents Product Type Key Mechanistic Steps Ref.
2-Isocyano-N-(propa-1,2-dien-1-yl)benzamides Pd(OAc)₂, PPh₃, Aryl Halide Benzodiazocine Derivatives Oxidative Addition, Isocyanide Insertion, Allene Insertion, Allylic Substitution nih.gov, acs.org
Di-(o-iodophenyl)sulfonylguanidines + Isocyanides PdCl₂(dppf), K₂CO₃ Heterocyclic Fused Quinazolines Oxidative Addition, Dual Isocyanide Insertion, Reductive Elimination researchgate.net, rsc.org

Radical-Mediated Cyclization Pathways

The isocyanide functional group can act as an efficient radical acceptor, enabling the synthesis of heterocycles through radical cascade reactions. Research has demonstrated that radicals generated from various precursors can add to the isocyanide carbon, leading to an imidoyl radical. This radical can then participate in further cyclization steps.

A notable example is the photoinduced radical cascade cyclization of isocyanides with α-carbonyl bromides, which provides access to 11-alkyl-substituted 1,4-dibenzodiazepines under mild conditions. rsc.org In these reactions, an alkyl radical is first generated photochemically and adds to the isocyanide. The resulting intermediate then undergoes an intramolecular cyclization onto an adjacent aromatic ring, followed by aromatization to yield the final heterocyclic product.

This type of radical cyclization offers a powerful alternative to metal-catalyzed methods. For instance, the synthesis of quinoline compounds has been achieved through a 6-endo-trig radical cyclization of ortho-olefin-substituted phenyl isocyanides. francis-press.com This highlights a pathway where a radical initiated at the ortho-substituent can trigger the cyclization cascade. While the chloro-substituent in this compound is not a typical radical precursor, its electronic influence on the molecule could play a role in directing cyclization if a radical were generated at the benzylic position.

Table 2: Examples of Radical Cyclization Reactions Involving Isocyanides

Isocyanide Substrate Radical Source/Conditions Product Scaffold Yield Range Ref.
(2-Isocyanophenyl)(phenyl)methanone α-Carbonyl Bromides, Blue LED, fac-Ir(ppy)₃ 11-Alkyl-1,4-dibenzodiazepines 53–85% rsc.org
o-Diisocyanoarenes Benzyl substituted α-bromocarbonyls, Visible Light Benzo[a]phenazines Not specified researchgate.net

Potential Rearrangements and Phenanthridine (B189435) Synthesis

Beyond direct cyclization, rearrangements leading to stable heterocyclic systems are also plausible. A relevant transformation is the synthesis of phenanthridines, which can be formed via the cyclization of 2-isocyanobiphenyls. An electrochemical method has been reported where aryl radicals, generated from the cathodic reduction of diazonium ions, couple with 2-isocyanobiphenyls to initiate a cascade that furnishes phenanthridine products in good yields. rsc.org

This suggests a potential, albeit multi-step, pathway for this compound. An initial intermolecular coupling reaction (e.g., Suzuki or Stille coupling) could convert the 2-chlorobenzyl group into a 2-biphenylmethyl group, which, upon conversion to the isocyanide, could then undergo an intramolecular cyclization to form a dihydrophenanthridine skeleton, followed by oxidation. This type of rearrangement underscores the synthetic potential of the isocyanide group to participate in the formation of fused aromatic systems.

Applications of 2 Chlorobenzylisocyanide in Advanced Chemical Synthesis

Versatile Building Block in Organic Synthesis

The utility of 2-Chlorobenzylisocyanide as a versatile building block stems from its participation in isocyanide-based multicomponent reactions (IMCRs). These reactions are highly valued for their atom economy, operational simplicity, and ability to generate molecular diversity. Two of the most prominent IMCRs are the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) , first reported in 1921, combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.netyoutube.com In this process, this compound acts as the key nucleophile that attacks the carbonyl carbon, initiating a cascade of events that culminates in the formation of a highly functionalized acyclic molecule. youtube.com The reaction is believed to proceed through a cyclic transition state, particularly in aprotic solvents, highlighting the concerted nature of this powerful transformation. organic-chemistry.org

The Ugi four-component reaction (U-4CR) extends this complexity by incorporating a fourth component, typically a primary amine. numberanalytics.comnih.govnih.gov The reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide like this compound produces a dipeptide-like structure known as an α-acylamino amide. numberanalytics.comnih.gov The mechanism begins with the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. nih.gov This forms a nitrilium ion intermediate, which is subsequently trapped by the carboxylate, leading to the final product via an irreversible intramolecular acyl transfer known as the Mumm rearrangement. nih.gov

The power of this compound in these reactions is its ability to introduce the 2-chlorobenzylamido moiety into the final structure in a single step. This specific structural unit can be a key pharmacophore or a handle for further chemical modification, making this compound an indispensable reagent for creating libraries of complex organic molecules from simple starting materials. researchgate.net

Construction of Diverse Heterocyclic Scaffolds

Perhaps the most significant application of this compound is in the synthesis of heterocycles. By designing multicomponent reactions where one of the starting materials contains a second reactive site, the acyclic Ugi or Passerini product can undergo a subsequent intramolecular cyclization. This "Ugi-cyclization" or "Passerini-cyclization" strategy provides rapid access to a vast array of heterocyclic frameworks, which form the core of many pharmaceuticals and biologically active compounds.

Pyrazoles are a class of nitrogen-containing heterocycles that are core components of numerous blockbuster drugs, including analgesics and COX-II inhibitors. nih.gov Advanced synthetic methods have leveraged multicomponent strategies to construct these important rings, and isocyanides are central to these approaches. A notable method involves a titanium-catalyzed three-component reaction between a hydrazine (B178648), an alkyne, and an isocyanide like this compound. thieme-connect.com This reaction proceeds regioselectively to afford highly substituted pyrazoles that are often difficult to access through traditional condensation methods. thieme-connect.com

Another powerful MCR strategy for building fused pyrazole (B372694) systems is the synthesis of pyrano[2,3-c]pyrazoles. researchgate.netmdpi.comnih.gov These reactions can involve four or even five components, typically reacting an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester. mdpi.comnih.gov Isocyanide-based variations of these MCRs have also been developed, where the isocyanide reacts with zwitterions generated from acetylenic esters in the presence of a pyrazolone (B3327878) to create the fused pyranopyrazole skeleton. researchgate.net The inclusion of this compound in these MCRs allows for the direct installation of the N-(2-chlorobenzyl) group, a valuable substituent for tuning the biological properties of the final pyrazole derivative.

Table 1: Representative Multicomponent Reaction for Pyrazole Synthesis

Reaction TypeReactantsKey FeaturesGeneral Product Structure
Titanium-Catalyzed 3-Component Reaction 1. Hydrazine2. Alkyne3. This compound- Catalyzed by a Titanium complex.- Forms highly substituted pyrazoles.- Regioselective.A pyrazole ring with substituents derived from the hydrazine, alkyne, and the 2-chlorobenzylamino group from the isocyanide.
4-Component Reaction for Pyrano[2,3-c]pyrazoles 1. Pyrazolone derivative2. Dialkyl acetylenedicarboxylate3. Isocyanide (e.g., this compound)- Forms a fused pyran-pyrazole system.- Often proceeds without a catalyst.- High atom economy.A pyrano[2,3-c]pyrazole core with the N-(2-chlorobenzyl) group incorporated.

Naphthalimides are polycyclic aromatic imides known for their ability to intercalate with DNA, leading to significant applications as anticancer agents. nih.gov While this compound is not typically used to construct the naphthalimide core itself, it is a critical tool for functionalizing these scaffolds through multicomponent reactions. By using a naphthalimide derivative that contains a carboxylic acid or aldehyde functional group as a component in an Ugi or Passerini reaction, chemists can covalently link the 2-chlorobenzylamido unit to the naphthalimide pharmacophore. This strategy is employed to create hybrid molecules, combining the DNA-binding properties of the naphthalimide with the structural features provided by the isocyanide and other MCR components, in the search for new and more effective therapeutic agents. organic-chemistry.org

Morpholine (B109124) and piperazine (B1678402) rings are privileged scaffolds in medicinal chemistry, found in a wide range of approved drugs. nih.govyoutube.com Multicomponent reactions provide a highly efficient route to these saturated heterocycles. A de novo synthesis strategy utilizes a Ugi-type reaction followed by an intramolecular cyclization. researchgate.netmdpi.com In a representative example using a related isocyanide (p-chlorobenzyl isocyanide), the reaction combines an α-halo aldehyde, an isocyanide, trimethylsilyl (B98337) azide, and an amine containing a nucleophilic hydroxyl or second amino group (e.g., ethanolamine (B43304) or ethylenediamine). researchgate.netmdpi.com The initial Ugi-tetrazole reaction forms a linear intermediate which, upon treatment with a base, undergoes an intramolecular SN2 reaction to close the ring, forming the desired morpholine or piperazine scaffold. researchgate.net This strategy allows for the rapid assembly of substituted morpholines and piperazines, with the 2-chlorobenzyl group from the isocyanide becoming a key substituent on the final heterocyclic product.

Table 2: Ugi-Cyclization Strategy for Morpholine Synthesis

StepDescriptionReactantsIntermediate/Product
1. Ugi-Tetrazole Reaction A four-component reaction forms a linear adduct.1. 2-Chloroacetaldehyde2. 2-Chlorobenzylisocyanide3. Trimethylsilyl azide4. EthanolamineA linear tetrazole intermediate with a terminal hydroxyl group and a 2-chlorobenzylamido group.
2. Intramolecular Cyclization The linear intermediate is treated with a base to induce ring closure.The linear tetrazole intermediate from Step 1.A highly substituted morpholine ring.

Thiazoles and related sulfur-containing heterocycles exhibit a broad spectrum of biological activities, including antifungal and antiviral properties. slideshare.netbeilstein-journals.org The classic Hantzsch synthesis, reacting a thioamide with an α-haloketone, is a foundational method for their preparation. wikipedia.org More modern approaches leverage multicomponent reactions for increased efficiency. For instance, a catalyst-free MCR between carbon disulfide (CS₂), amines, and sulfoxonium ylides in water can produce thiazolidine-2-thiones, which can be converted to thiazole-2-thiones.

Isocyanide-based MCRs offer a powerful alternative for creating functionalized thiazoles. By modifying the Ugi reaction to include a sulfur-containing component, such as a thiocarboxylic acid in place of a carboxylic acid, or a primary amine containing a thiol group, the resulting intermediate can be designed to cyclize into a thiazole (B1198619) ring. This flexibility demonstrates how a versatile building block like this compound can be directed toward the synthesis of diverse heterocyclic systems simply by choosing the appropriate reaction partners.

Role in the Synthesis of Biologically Relevant Molecules and Libraries

The ultimate goal of developing novel synthetic methodologies is often their application in creating molecules with useful functions, particularly in medicine. Multicomponent reactions featuring this compound are ideally suited for this purpose. nih.govthieme-connect.com The efficiency and modularity of IMCRs allow for the rapid generation of large collections, or "libraries," of structurally diverse compounds from a small set of starting materials. researchgate.net

These libraries are invaluable in drug discovery for screening against biological targets like enzymes or receptors to identify new lead compounds. The heterocyclic scaffolds discussed—pyrazoles, naphthalimides, morpholines, piperazines, and thiazoles—are all proven pharmacophores found in numerous clinically used drugs for treating cancer, infections, and other diseases. nih.govmdpi.comnih.gov By using this compound in the MCR-based synthesis of these scaffolds, chemists can systematically introduce the 2-chlorobenzyl moiety, allowing for the exploration of structure-activity relationships (SAR) and the optimization of a compound's biological activity. This makes this compound not just a synthetic tool, but a key enabler in the quest for new and improved medicines.

Precursors for Potential Drug Candidates

This compound serves as a key starting material in the synthesis of complex molecules that are evaluated as potential therapeutic agents. The incorporation of a chlorine atom is a well-established strategy in medicinal chemistry, as it can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.netscilit.com There are over 250 FDA-approved drugs that contain chlorine, highlighting the importance of chlorinated precursors in pharmaceutical development. nih.gov

The utility of this compound is particularly evident in its use in isocyanide-based multicomponent reactions (I-MCRs). rsc.org These reactions, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex, drug-like scaffolds from simple starting materials in a single synthetic step. nih.gov This efficiency is highly desirable in modern drug discovery.

For instance, I-MCRs utilizing substituted benzyl (B1604629) isocyanides are employed to synthesize benzopyran derivatives. rsc.org Benzopyrans are heterocyclic scaffolds found in a wide array of natural products and commercial drugs, exhibiting diverse biological activities. rsc.org By using this compound in these reactions, medicinal chemists can introduce the 2-chlorobenzyl group into the final structure, creating novel analogues for biological evaluation. The presence of this specific group can lead to enhanced or novel pharmacological profiles, making it a crucial precursor for developing new drug candidates. nih.govnih.gov

Table 1: Role of this compound in Synthesizing Drug-Like Scaffolds

Feature of this compoundContribution to Potential Drug CandidateRationale in Medicinal Chemistry
Isocyanide Group (-N≡C) Enables participation in multicomponent reactions (e.g., Ugi, Passerini). nih.govAllows for rapid construction of complex molecular backbones, increasing synthetic efficiency. rsc.org
2-Chlorobenzyl Group Introduces a specific chlorinated aromatic moiety into the final structure.The chlorine atom can enhance metabolic stability, improve binding to target proteins, and modulate lipophilicity. nih.govresearchgate.net
Overall Structure Acts as a versatile building block for creating novel heterocyclic compounds.Heterocycles are fundamental components of many biologically active molecules and approved drugs. nih.gov

Synthesis of Isocyanide-Based Libraries for Chemical Biology Research

Chemical biology research and drug discovery rely heavily on the screening of large collections of small molecules, known as chemical libraries, to identify compounds that can modulate biological processes. nih.govvipergen.com this compound is an ideal component for generating these libraries due to its utility in multicomponent reactions (MCRs), a cornerstone of combinatorial chemistry. nih.govvipergen.com

MCRs, particularly the Ugi four-component reaction (U-4CR), are one-pot processes that combine three or more different starting materials with an isocyanide to create a single, more complex product. nih.gov By systematically varying the other inputs (e.g., an amine, a ketone or aldehyde, and a carboxylic acid) while keeping this compound as the constant isocyanide component, chemists can rapidly generate a large and diverse library of related compounds. nih.govnih.gov

This approach offers significant advantages:

Diversity: The libraries produced feature a wide array of structural motifs and functional groups, maximizing the chances of finding a "hit" compound against a biological target. vipergen.com

Efficiency: A vast number of compounds can be synthesized in a short period, accelerating the discovery process. nih.govtarosdiscovery.com

Complexity: The products are often complex, three-dimensional molecules, which can provide better selectivity and affinity for biological targets compared to simpler, flat structures. tarosdiscovery.com

The resulting isocyanide-based libraries, containing the 2-chlorobenzyl substructure, can be screened in high-throughput assays to identify new probes for studying protein function or starting points for drug development programs. nih.gov

Table 2: Example of Library Generation via Ugi Reaction with this compound

Amine Input Carbonyl Input Carboxylic Acid Input Isocyanide Input (Constant) Resulting Library Member Scaffold
Amine 1Aldehyde 1Acid 1This compoundProduct A
Amine 2Aldehyde 1Acid 1This compoundProduct B
Amine 1Aldehyde 2Acid 1This compoundProduct C
Amine 1Aldehyde 1Acid 2This compoundProduct D

Involvement in Bioconjugation Techniques

Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein, antibody, or nucleic acid. bionordika.fi This technique is fundamental for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and tools for studying molecular interactions in living cells. bionordika.finih.gov

The isocyanide group of this compound is a valuable functional handle for bioconjugation due to its small size, high biocompatibility, and unique reactivity. nih.gov It can participate in specific ligation reactions that proceed efficiently under biological conditions without interfering with cellular processes, a concept known as bioorthogonal chemistry. nih.gov

One notable application involves the reaction of isocyanides with chlorooximes. nih.gov This reaction is highly selective and has been successfully used to label biomolecules. In a key study, cells were treated with a sugar precursor modified with an isocyanide group. After cellular metabolism incorporated the isocyanide-tagged sugar into cell-surface glycans, a probe molecule containing a chlorooxime group was added, leading to specific labeling of the glycans on live cells. nih.gov This demonstrates the potential of isocyanides like this compound to serve as reporters for visualizing and tracking biological molecules. nih.govnih.gov This type of specific labeling is crucial for diagnostics and understanding disease mechanisms. rsc.org

Application as a C1 Building Block in Stereoselective Synthesis

In organic synthesis, a "C1 building block" is a reagent that contributes a single carbon atom to the skeleton of a new, larger molecule. The isocyanide group (-N≡C) in this compound functions as a classic C1 building block. Its carbon atom is incorporated into the product backbone during multicomponent reactions like the Ugi and Passerini reactions. nih.gov

Stereoselective synthesis refers to a chemical reaction that preferentially forms one stereoisomer (a molecule with a specific three-dimensional arrangement of atoms) over others. youtube.com Controlling the stereochemistry of a molecule is critical in pharmacology, as different stereoisomers of a drug can have vastly different biological activities.

When this compound is used as a C1 building block in a reaction involving chiral starting materials or a chiral catalyst, the reaction can proceed with high stereoselectivity. The α-addition of a cation and an anion to the isocyanide carbon is the key irreversible step in many of its MCRs. nih.gov The spatial environment created by the chiral components directs this addition to occur from a specific face, thereby controlling the configuration of the newly formed stereocenter.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Chlorobenzylisocyanide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the precise arrangement of atoms and functional groups.

The ¹H NMR spectrum of this compound provides crucial information about the number and chemical environment of the hydrogen atoms in the molecule. In a typical synthesis, the spectrum would be recorded in a deuterated solvent like deuterochloroform (CDCl₃).

The spectrum is expected to show distinct signals corresponding to the aromatic protons and the benzylic methylene (B1212753) protons. The four protons on the chlorinated benzene (B151609) ring typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns are influenced by the position of the chlorine substituent and the electronic effects of the isocyanide group.

The methylene protons (CH₂) adjacent to the isocyanide group are expected to produce a singlet at approximately δ 4.6 ppm. The slight triplet appearance of this signal (with a small coupling constant, often around 2 Hz) is a characteristic feature of benzylic isocyanides, resulting from coupling to the quadrupolar ¹⁴N nucleus.

Table 1: Representative ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.20-7.50m
-CH₂-~4.6t (J ≈ 2 Hz)
Note: Data are illustrative and may vary based on solvent and instrument conditions.

The ¹³C NMR spectrum offers direct insight into the carbon framework of this compound. organic-chemistry.org Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. organic-chemistry.org

The spectrum will display signals for the isocyanide carbon, the benzylic methylene carbon, and the six carbons of the aromatic ring. The isocyanide carbon is particularly noteworthy, appearing as a triplet in the range of δ 155-160 ppm due to ¹³C-¹⁴N coupling. The chemical shift of the methylene carbon is typically observed around δ 45 ppm, with its exact position influenced by the adjacent aromatic ring and isocyanide group. thieme-connect.de

The aromatic carbons produce a series of signals in the δ 125-140 ppm region. The carbon atom bonded to the chlorine atom (C-Cl) will have a distinct chemical shift compared to the other aromatic carbons. The specific shifts of the aromatic carbons provide confirmation of the ortho-substitution pattern on the benzene ring. researchgate.netslideshare.net

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
-N≡C155-160 (t)
Aromatic C-Cl~134
Aromatic C-H125-130
Aromatic C-CH₂~132
-CH₂-~45 (t)
Note: Data are predictive based on analysis of similar structures and general principles of ¹³C NMR. organic-chemistry.orgthieme-connect.de

While specific variable-temperature (VT) NMR studies on this compound are not prominently documented in the literature, this technique is a powerful tool for investigating dynamic processes in molecules. For isocyanides, VT-NMR could be employed to study phenomena such as restricted rotation around single bonds or conformational exchange processes. For instance, in more complex isocyanides, doubling of NMR signals at low temperatures can indicate the presence of different rotational isomers (rotamers), which coalesce into single averaged signals as the temperature is raised. researchgate.net This allows for the determination of the energy barriers associated with these dynamic processes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).

This high precision allows for the calculation of a unique molecular formula. For this compound (C₈H₆ClN), HRMS would be used to verify the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern, with the isotope ³⁷Cl giving rise to a smaller peak at M+2 with an intensity approximately one-third of the main peak corresponding to the ³⁵Cl isotope.

The experimentally measured exact mass would be compared to the theoretically calculated mass for the proposed formula, with a match within a narrow tolerance (e.g., ±5 ppm) providing strong evidence for the correct elemental composition. For example, a study on related benzyl (B1604629) isocyanides utilized HRMS to confirm the calculated molecular formula of the synthesized compounds. thieme-connect.com

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While a specific crystal structure for this compound is not widely available in public databases, the application of this technique would provide a wealth of information. It would confirm the connectivity of all atoms, including the linear geometry of the C-N≡C isocyanide group. Furthermore, it would reveal precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice, including the rotational angle of the chlorobenzyl group.

Studies on related isocyanide complexes have extensively used X-ray crystallography to elucidate their molecular structures and understand intermolecular interactions. aun.edu.egresearchgate.net For this compound, this analysis could reveal details about crystal packing and any non-covalent interactions, such as hydrogen bonds or π-stacking, that influence the solid-state architecture.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Column Chromatography: Following a synthetic procedure, crude this compound is typically purified by column chromatography. This technique separates the target compound from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents like hexane (B92381) and ethyl acetate) is optimized to achieve effective separation. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Gas Chromatography (GC): The purity of the isolated this compound can be quantitatively assessed using Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). A pure sample will ideally show a single peak in the chromatogram. The retention time of the peak is characteristic of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For instance, a vendor of 2-chlorobenzyl cyanide specifies a minimum purity of 98.0% as determined by GC. thieme-connect.de

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis. It is particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis. The compound is dissolved in a suitable solvent and injected into the HPLC system, and the resulting chromatogram is analyzed to determine the percentage purity based on the area of the detected peaks.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a fundamental and versatile chromatographic technique extensively used for the qualitative analysis of organic compounds. organic-chemistry.orgaga-analytical.com.pl It allows for the rapid separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. organic-chemistry.org For this compound, TLC serves as an invaluable tool for monitoring its synthesis and for preliminary purity assessment.

Stationary Phase: The most common stationary phase for the analysis of moderately polar organic compounds like this compound is silica gel (SiO₂). wisc.educolumn-chromatography.com The surface of silica gel is rich in polar silanol (B1196071) (Si-OH) groups, which can interact with polar functional groups of the analyte through dipole-dipole interactions or hydrogen bonding. wisc.edu Commercially available TLC plates are typically glass or aluminum sheets coated with a thin, uniform layer of silica gel. organic-chemistry.org Often, a fluorescent indicator (e.g., F₂₅₄) is incorporated into the silica gel to facilitate the visualization of UV-active compounds. organic-chemistry.org

Mobile Phase: The choice of the mobile phase, or eluent, is critical for achieving good separation. The mobile phase is typically a mixture of a non-polar and a more polar organic solvent. For aromatic isocyanides, a common solvent system consists of a mixture of hexane and ethyl acetate. thieme-connect.de The polarity of the mobile phase is adjusted by varying the ratio of these two solvents to optimize the separation and achieve a suitable retention factor (Rf) value, which is ideally between 0.2 and 0.8. silicycle.com A higher proportion of the more polar solvent (ethyl acetate) will increase the eluting power of the mobile phase, causing the compound to travel further up the plate.

Visualization: Since this compound is a colorless compound, visualization methods are required to observe the separated spots on the TLC plate. silicycle.com Given its aromatic nature, the compound is expected to be UV-active. youtube.com

Non-Destructive Method (UV Light): The most common non-destructive method is visualization under ultraviolet (UV) light. youtube.com When a TLC plate containing a fluorescent indicator is exposed to short-wave UV light (typically 254 nm), the plate will fluoresce (usually green). youtube.comlibretexts.org Compounds that absorb UV light, such as those containing aromatic rings, will quench this fluorescence and appear as dark spots on the glowing background. youtube.comlibretexts.org This allows for the position of the compound to be marked without altering its chemical structure.

Destructive Methods (Staining): If a compound is not UV-active or for further confirmation, destructive visualization methods using chemical stains can be employed. silicycle.comlibretexts.org The TLC plate is dipped into a staining solution and then heated, causing a chemical reaction that produces a colored spot. libretexts.org Common stains that could potentially visualize this compound include:

Iodine: An iodine chamber can be used, where iodine vapor complexes with organic compounds to produce brownish spots. This method is considered semi-destructive as the spots may fade over time. libretexts.orglibretexts.org

Potassium Permanganate (B83412) (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, which would include the isocyanide functional group. It appears as yellow-brown spots on a purple background. libretexts.org

Phosphomolybdic Acid (PMA) Stain: This is a general-purpose stain that reacts with a wide variety of organic compounds upon heating to produce dark blue-green spots. libretexts.org

Table 1: Representative Thin Layer Chromatography (TLC) Parameters for this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on glass or aluminum backing
Mobile Phase Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 4:1 v/v)
Application Spotting of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane)
Development In a closed chamber saturated with the mobile phase vapor
Visualization 1. UV light (254 nm) 2. Iodine vapor 3. Potassium permanganate stain

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It offers high resolution, sensitivity, and speed, making it a superior method for the precise quantitative analysis and purity determination of this compound. chromforum.org

Mode of Separation: For a compound with the structural characteristics of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation. aga-analytical.com.plthieme-connect.de In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

Stationary Phase: The most widely used stationary phase in RP-HPLC is a C18 (octadecylsilyl) bonded silica gel. nih.gov This provides a non-polar surface that interacts with the analyte based on hydrophobic interactions. The benzyl group and the chlorine atom in this compound contribute to its hydrophobicity, leading to its retention on the C18 column.

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. thieme-connect.de To improve peak shape and reproducibility, especially for compounds with ionizable groups or those that can interact with residual silanols on the stationary phase, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase in small concentrations. thieme-connect.de An isocratic elution (constant mobile phase composition) or a gradient elution (where the mobile phase composition is changed over time) can be employed. For analyzing the purity of this compound, a gradient elution, where the percentage of the organic solvent is gradually increased, is often preferred to separate it from both more polar and less polar impurities.

Detection: The most common detector for the analysis of aromatic compounds like this compound is a UV-Vis detector. youtube.comchromatographyonline.com The presence of the benzene ring in the molecule results in strong absorption of UV radiation.

UV-Vis Detector: The detector measures the absorbance of the eluent at a specific wavelength as it exits the column. chromatographyonline.com The choice of wavelength is crucial for achieving high sensitivity. chromatographyonline.com For aromatic compounds, a wavelength in the range of 200-300 nm is typical. A common wavelength used for general aromatic compound detection is 254 nm. youtube.com To determine the optimal wavelength for this compound, a UV spectrum of the pure compound would be recorded, and the wavelength of maximum absorbance (λmax) would be selected for analysis. A photodiode array (PDA) detector can be particularly useful as it acquires the entire UV spectrum at each point in the chromatogram, aiding in peak identification and purity assessment. chromatographyonline.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound

ParameterDescription
Chromatographic Mode Reversed-Phase HPLC (RP-HPLC)
Stationary Phase C18 (Octadecylsilyl) bonded silica, e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric Acid B: Acetonitrile with 0.1% Phosphoric Acid
Elution Gradient, e.g., starting with 50% B, increasing to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV Absorbance at 254 nm or at the compound's λmax
Injection Volume 10-20 µL

Computational and Theoretical Investigations of 2 Chlorobenzylisocyanide Reactivity and Structure

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to elucidating the step-by-step pathways of chemical reactions. nih.gov By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. nih.gov This provides a detailed narrative of the bond-breaking and bond-forming processes that occur as 2-chlorobenzylisocyanide transforms into its products.

These calculations are instrumental in understanding complex, multi-step reactions. For instance, in reactions involving isocyanides, such as the Passerini or Ugi reactions, quantum chemistry can unravel the sequence of nucleophilic additions, proton transfers, and rearrangements. nih.gov The process typically involves optimizing the geometry of all stationary points along a proposed reaction coordinate and calculating their energies to determine the most likely pathway. nih.govresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules like this compound. core.ac.ukresearchgate.net DFT methods are particularly powerful for locating and characterizing transition states (TS), which are the highest energy points along a reaction coordinate and dictate the reaction's rate. core.ac.uk

DFT calculations can provide detailed information about the geometry and energy of a transition state. researchgate.net For example, in a hypothetical cycloaddition reaction involving this compound, DFT could be used to model the transition state where the isocyanide carbon and the benzyl (B1604629) carbon are forming new bonds with another reactant. The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction's feasibility. core.ac.uk Studies on related reactions, such as the rearrangement of phenylnitrile oxide, have used DFT to compute effective reaction barriers, demonstrating the method's utility. chemrxiv.org

Table 1: Illustrative Data from DFT Calculations for Reaction Analysis

ParameterDescriptionExample Value (kcal/mol)Significance
Activation Energy (ΔG‡) The Gibbs free energy barrier that must be overcome for a reaction to occur.9 - 23Lower values indicate a faster reaction rate. chemrxiv.org
Reaction Energy (ΔGr) The overall change in Gibbs free energy from reactants to products.-A negative value indicates a thermodynamically favorable reaction.
Imaginary Frequency A vibrational mode with a negative frequency, characteristic of a transition state.-Confirms the identified structure is a true transition state. core.ac.uk

Note: The example values are taken from a study on phenylnitrile oxide and N-sulfinylaniline reactions and are for illustrative purposes to show the type of data generated in DFT studies. chemrxiv.org

Once a transition state has been identified using methods like DFT, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. rowansci.commdpi.com The IRC is the mass-weighted steepest descent path on the potential energy surface starting from the transition state. missouri.edu Following this path in the "forward" direction leads to the products, while following it in the "backward" direction leads to the reactants. rowansci.com

This analysis is crucial for validating a proposed reaction mechanism. rowansci.com It provides a clear and unambiguous connection between the transition state and the local minima on either side, ensuring the modeled pathway is a true representation of the reaction course. missouri.edu For a reaction of this compound, an IRC calculation would trace the geometric changes—such as bond stretching and angle bending—as the molecule proceeds over the activation barrier, offering a dynamic picture of the transformation. researchgate.netresearchgate.net

Table 2: Conceptual Steps of an IRC Calculation

StepActionPurpose
1. Initial Geometry Start with the optimized geometry of the transition state.The highest point on the reaction path. rowansci.com
2. Hessian Calculation Calculate the matrix of second derivatives of the energy.To find the imaginary frequency corresponding to the reaction coordinate. rowansci.com
3. Path Following Take small steps along the path of steepest descent in both forward and reverse directions.To trace the reaction pathway from the transition state. rowansci.commissouri.edu
4. Geometry Optimization At the end of the path, perform a full geometry optimization.To confirm that the path leads to stable reactant and product minima. rowansci.com

Molecular Modeling and Docking Studies for Substrate-Product Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound or a product derived from it, might bind to a larger molecule, typically a protein or enzyme. biointerfaceresearch.comnih.gov This is particularly relevant in the context of drug discovery and materials science, where understanding and predicting molecular interactions is key. biointerfaceresearch.comnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank or generated via homology modeling. nih.govmdpi.com The small molecule (the ligand) is then computationally "placed" into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com For a product formed from this compound, docking could help identify potential biological targets or understand its mechanism of action if it were being investigated as a potential therapeutic agent. nih.gov

Table 3: Example Data from Molecular Docking Studies

LigandTarget ProteinDocking Score (kcal/mol)Significance
CHEMBL3940231BCL2-11.0A lower (more negative) score suggests stronger binding affinity. mdpi.com
CHEMBL3938023BCL2-10.9A lower (more negative) score suggests stronger binding affinity. mdpi.com
CHEMBL3947358BCL2-10.8A lower (more negative) score suggests stronger binding affinity. mdpi.com
Ferulic acid--Predicted to be safe for use as a drug based on toxicity analysis. biointerfaceresearch.com

Note: The example ligands and scores are from a virtual screening study targeting the BCL2 protein and are for illustrative purposes. mdpi.com

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity (regio-, chemo-, and stereoselectivity) of organic reactions. rsc.org For a molecule like this compound, which has multiple potentially reactive sites, these predictions can guide synthetic efforts by identifying the most likely reaction outcomes under different conditions.

These predictions are often based on analyzing the electronic and steric properties of the reactants and transition states. nih.gov For example, DFT calculations can determine the relative energies of different transition states leading to various products. The pathway with the lowest activation energy is predicted to be the major one. nih.gov Graph-convolutional neural networks have also been developed to predict site selectivity in reactions like C-H functionalization with high accuracy, demonstrating the power of modern computational approaches. rsc.orgchemrxiv.org Such a model could, in principle, be trained to predict which positions on the aromatic ring of this compound are most susceptible to a given reaction.

Cheminformatics and Machine Learning Approaches for Reaction Design

Cheminformatics and machine learning (ML) are revolutionizing how chemical reactions are designed and optimized. neovarsity.orgmdpi.com These data-driven approaches leverage vast amounts of existing chemical reaction data to build predictive models. nih.gov For a compound like this compound, these tools could be used to design novel synthetic routes or predict the optimal conditions for a desired transformation.

Table 4: Examples of Cheminformatics and Machine Learning Tools in Chemistry

Tool / ApproachFunctionApplication
AiZynthFinder, IBM RXN Automated synthetic pathway design.Predicts multi-step reaction routes to a target molecule. neovarsity.org
Graph-Convolutional Neural Networks Predicts site selectivity and reaction outcomes.Identifies the most likely reactive site in a molecule. rsc.orgchemrxiv.org
QSAR Models Correlates chemical structure with biological activity or properties.Predicts the therapeutic or toxic properties of new compounds. mdpi.comnih.gov
Deep Learning Generates novel molecular structures with desired properties.Used in de novo drug design and materials discovery. nih.gov

Emerging Research Frontiers and Future Directions for 2 Chlorobenzylisocyanide Chemistry

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of isocyanides often involves the dehydration of formamides using stoichiometric amounts of hazardous and toxic reagents like phosphorus oxychloride (POCl₃) or phosgene (B1210022) derivatives, frequently in chlorinated solvents such as dichloromethane (DCM). rsc.orgmdpi.com These methods generate significant chemical waste, posing environmental and safety concerns. rsc.orgmdpi.com The future of 2-Chlorobenzylisocyanide synthesis lies in the adoption of green chemistry principles to mitigate these issues.

Emerging research focuses on developing protocols that are safer, more atom-economical, and environmentally benign. nih.govnih.gov A significant advancement is the replacement of hazardous dehydrating agents. For instance, p-toluenesulfonyl chloride (p-TsCl) has been identified as a cheaper, less toxic, and highly effective alternative to POCl₃ for the synthesis of various aliphatic isocyanides, achieving yields up to 98% with a significantly lower environmental impact (E-factor). rsc.orgresearchgate.netsemanticscholar.org Another promising approach involves using triphenylphosphine (B44618) (PPh₃) and iodine. rsc.orgmdpi.com

The choice of solvent is another critical aspect of green synthesis. rsc.org Research is moving towards replacing hazardous solvents like DCM with more sustainable alternatives. rsc.org Furthermore, innovative methodologies are being explored, such as performing the synthesis in water using surfactants to form micelles, which can facilitate the reaction while avoiding organic solvents. uniupo.it These "in-water" syntheses exploit the hydrolytic stability of isocyanides and use cheap, non-hazardous bases like sodium hydrogen carbonate. uniupo.it Such protocols dramatically improve the sustainability profile of isocyanide production. uniupo.it The application of these methods to the synthesis of this compound from its corresponding formamide (B127407) is a key area for future development, promising a more sustainable supply of this important reagent. acs.org

Table 1: Comparison of Synthetic Protocols for Isocyanide Synthesis
ParameterTraditional MethodGreen/Sustainable Method
Dehydrating Agent Phosphorus oxychloride (POCl₃), Phosgene derivativesp-Toluenesulfonyl chloride (p-TsCl), Triphenylphosphine/Iodine
Solvent Dichloromethane (DCM), other chlorinated solventsDimethyl carbonate (DMC), Water (micellar catalysis), solvent-free (mechanochemistry)
Base Tertiary amines (e.g., triethylamine)Sodium hydrogen carbonate (in water)
Environmental Impact High waste generation (high E-factor), use of toxic/hazardous materialsReduced waste (low E-factor), use of less toxic reagents, safer conditions
Key Advantages Well-established, effective for many substratesImproved safety, reduced environmental footprint, simplified work-up

Exploration of Novel Catalytic Systems and Ligand Design

Isocyanides are well-established as versatile ligands in coordination and organometallic chemistry, forming stable complexes with most transition metals. acs.orgwikipedia.orgresearchgate.net They are often considered analogues of carbon monoxide (CO) but can act as better donor ligands, which alters the electronic properties and reactivity of the metal center. wikipedia.orgresearchgate.net The unique electronic signature of this compound, stemming from the electron-withdrawing nature of the chlorine atom, makes it a particularly interesting candidate for ligand design in novel catalytic systems.

The coordination of an isocyanide to a metal center activates the functional group, opening up reaction pathways not accessible otherwise. researchgate.net Palladium-catalyzed reactions, in particular, have seen significant advances where isocyanides are inserted into metal-carbon or metal-heteroatom bonds in cross-coupling reactions. researchgate.netnih.govmdpi.com In these transformations, this compound can serve not just as a ligand to stabilize the catalytic species but also as a C1 building block, enabling the rapid incorporation of nitrogenous fragments into complex molecules. researchgate.netnih.gov

Future research will likely focus on designing catalysts where this compound is a key component. The steric bulk and electronic properties of the 2-chlorobenzyl group can be finely tuned to control the selectivity and efficiency of catalytic transformations. For example, bulky isocyanide ligands have been shown to accelerate Rh-catalyzed hydrosilylation reactions by promoting the formation of highly active, mono-ligated metal species. nih.gov Applying this concept, catalytic systems incorporating this compound could be developed for a range of reactions, including:

Imidoylative Cross-Couplings: Expanding the scope of Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. researchgate.netnih.gov

Multicomponent Reactions (MCRs): Designing new catalytic MCRs that leverage the specific reactivity of this compound. researchgate.net

C-H Functionalization: Creating catalysts that can selectively activate C-H bonds, using the isocyanide ligand to direct the reaction. researchgate.net

Table 2: Role of Isocyanides in Modern Catalysis
Catalytic SystemRole of IsocyanideExample Reaction TypePotential for this compound
Palladium (Pd) Ligand and/or C1 building blockImidoylative cross-coupling (e.g., Suzuki, Negishi)Control selectivity, introduce functional handles
Rhodium (Rh) Rate-accelerating ligandHydrosilylation of ketonesTune catalytic activity via steric/electronic effects
Nickel (Ni) Monomer/LigandPolymerization to polyiminesCreate polymers with tailored properties
Copper (Cu) LigandCross-coupling and elimination reactionsFacilitate novel bond formations

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow processing, offers significant advantages for handling isocyanides, which are often volatile, possess strong and unpleasant odors, and can be unstable or toxic. rsc.orgresearchgate.net This technology is a major frontier for the synthesis and application of this compound, enabling safer and more efficient processes. whiterose.ac.ukresearchgate.net

In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.de A key strategy for isocyanide chemistry is the "make-and-use" approach, where the isocyanide is synthesized in one module of the flow reactor and immediately consumed in a subsequent reaction in the next module without isolation. rsc.org This "telescoping" of reactions minimizes operator exposure, prevents the decomposition of unstable intermediates, and circumvents issues related to purification and storage. rsc.orgresearchgate.net

The synthesis of this compound from its formamide precursor is highly amenable to this approach. whiterose.ac.uk Furthermore, integrating these flow systems with automated platforms allows for high-throughput synthesis and optimization. magritek.comresearchgate.net For example, a flow reactor can be programmed to synthesize a library of compounds by systematically varying the inputs for a multicomponent reaction, such as the Ugi or Passerini reaction, involving this compound. whiterose.ac.uknih.gov This integration accelerates the discovery of new molecules for applications in drug discovery and materials science. nih.gov

Table 3: Advantages of Flow Chemistry for this compound
AdvantageDescription
Enhanced Safety Minimizes exposure to odorous and potentially toxic isocyanides by containing them in a closed system. Allows for the safe handling of hazardous intermediates. rsc.orggoogle.com
Precise Control Excellent control over reaction parameters (temperature, pressure, time), leading to higher selectivity and yields. researchgate.net
"Make-and-Use" Capability Enables in-situ generation and immediate consumption of unstable isocyanides, avoiding decomposition and purification issues. rsc.org
Scalability Processes can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactions. researchgate.net
Automation & High-Throughput Easily integrated with automated systems for rapid library synthesis and reaction optimization. researchgate.netnih.gov

Uncovering New Reactivity Modes and Chemical Transformations

The isocyanide functional group is exceptionally versatile, capable of acting as both a nucleophile and an electrophile at the same carbon atom. researchgate.netacs.org This unique reactivity is the foundation for its widespread use in MCRs, cycloadditions, and insertion reactions. wikipedia.orgacs.orgnih.gov A major future direction for this compound chemistry is the exploration of novel reactivity modes that go beyond these classical transformations.

Recent advances in the field are pushing the boundaries of what is possible with isocyanides:

Photocatalysis and Radical Reactions: Visible-light-induced reactions are emerging as a powerful tool. researchgate.net Research is exploring the use of this compound in radical cyclization and insertion reactions to synthesize complex molecular scaffolds under mild conditions. researchgate.net

Novel Cycloadditions: Beyond the well-known [4+1] cycloadditions with tetrazines, new cycloaddition pathways are being investigated to construct diverse heterocyclic systems. wikipedia.orgdntb.gov.ua

C-H Functionalization: The development of reactions that directly functionalize C-H bonds using isocyanide insertion represents a highly atom-economical approach to building molecular complexity. researchgate.net The ortho-chloro substituent on this compound could act as a directing group or participate in subsequent transformations.

SN2 Reactions: A recently reported SN2 reaction of isocyanides opens up a new avenue for forming C-C bonds, providing access to a chemical space that was previously difficult to reach. nih.gov

The specific structure of this compound may also enable unique transformations. For instance, the presence of the chlorine atom could facilitate dearomative palladium-catalyzed isocyanide insertion reactions, a novel strategy for creating three-dimensional structures from flat aromatic precursors. researchgate.net

Table 4: Emerging Reactivity of Isocyanides
Reaction ClassDescriptionPotential Application for this compound
Photocatalytic Reactions Visible-light mediated radical addition and cyclization reactions. researchgate.netSynthesis of novel quinoline (B57606) and spiroindole derivatives.
Dearomatization Reactions Palladium-catalyzed insertion into N-acylindoles to break aromaticity. researchgate.netCreation of complex, 3D heterocyclic scaffolds.
SN2 Nucleophilic Substitution Isocyanide acts as a carbon-centered nucleophile to displace leaving groups. nih.govA new method for C-C bond formation and amide synthesis.
Directed C-H Functionalization Metal-catalyzed insertion of the isocyanide into a C-H bond. researchgate.netEfficient and atom-economical synthesis of complex molecules.

Designing Advanced Materials with this compound Scaffolds

The application of isocyanides is rapidly expanding from small molecule synthesis to the realm of materials science. acs.org Isocyanide-based polymers (IBPs) are a class of functional macromolecules with significant potential. researchgate.netnih.gov Future research will focus on using this compound as a key monomer to construct advanced materials with tailored properties.

The polymerization of isocyanides can lead to linear polymers with functional pendants or complex heterocyclic structures in the polymer backbone. acs.orgnih.gov The 2-chlorobenzyl group in a polymer derived from this compound offers several advantages:

Post-Polymerization Modification: The chlorine atom serves as a versatile chemical handle. It can be substituted or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) after polymerization, allowing for the fine-tuning of the material's properties, such as solubility, thermal stability, or optical characteristics.

Property Enhancement: The presence of chlorine atoms can inherently modify the polymer's bulk properties, potentially enhancing its refractive index or imparting flame-retardant characteristics.

Functional Materials: IBPs have shown promise in various applications, including as sensors and for biomedical uses. acs.orgresearchgate.net For example, polymers with aggregation-enhanced emission properties have been developed for sensing and bio-imaging. acs.org By incorporating this compound into such systems, new materials with unique photophysical or biological properties could be designed.

Beyond polymers, isocyanides are used to stabilize metal nanoparticles, creating functional nanomaterials for catalysis and electronics. acs.org The binding of this compound to metal surfaces could be exploited to create novel sensors or catalytic interfaces.

Table 5: Potential Applications of Materials Derived from this compound
Material TypePotential ApplicationRole of this compound
Functional Polymers (IBPs) Fluorescent sensors, bio-imaging agents, pyroelectric sensors. acs.orgnih.govacs.orgMonomer providing a handle for post-polymerization modification and property tuning.
Flame-Retardant Materials Plastics, coatings, textiles.Incorporation of chlorine to reduce flammability.
High Refractive Index Polymers Optical lenses, coatings, advanced optical devices.The chloro-aromatic structure can increase the polymer's refractive index.
Functionalized Nanoparticles Catalysis, molecular electronics, biosensors. acs.orgStabilizing ligand for metal nanoparticles, modifying surface properties.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-Chlorobenzylisocyanide in laboratory settings, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves the reaction of 2-chlorobenzyl chloride with sodium cyanide under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Alternative routes may employ isocyanide insertion via palladium-catalyzed protocols. Validate efficiency by monitoring reaction progress with TLC or GC-MS and confirming purity via melting point analysis, elemental analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). Ensure reproducibility by adhering to stoichiometric ratios and temperature controls .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from related analogs?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and the isocyanide carbon (δ ~120–130 ppm).
  • IR : Confirm the isocyanide group (C≡N stretch at ~2150 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference data with literature to rule out structural ambiguities (e.g., distinguishing from thiocyanate derivatives) .

Q. What safety protocols are essential when handling this compound due to its potential toxicity?

  • Methodological Answer : Use fume hoods for all procedures, wear nitrile gloves and lab coats, and avoid inhalation/contact. Store at 2–8°C in airtight containers. In case of exposure, follow SDS guidelines: rinse skin with water for 15 minutes, seek medical attention for eye contact, and ensure proper ventilation for vapor dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives across studies?

  • Methodological Answer : Address discrepancies by:

  • Replicating experiments under identical conditions (solvent, temperature, instrumentation).
  • Advanced spectroscopy : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.
  • Computational validation : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra. Publish raw data and calibration details to enhance reproducibility .

Q. What computational strategies predict the reactivity of this compound in coordination chemistry or catalytic cycles?

  • Methodological Answer : Employ:

  • DFT calculations : Model ligand-metal interactions (e.g., bond dissociation energies, frontier molecular orbitals).
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzyme active sites).
  • Kinetic studies : Use Arrhenius plots to correlate computational activation energies with experimental reaction rates. Validate with X-ray crystallography or EXAFS for metal complexes .

Q. How can reaction conditions be systematically optimized to improve yields in multi-step syntheses involving this compound?

  • Methodological Answer : Apply design of experiments (DoE) to test variables:

  • Catalysts : Screen palladium, copper, or organocatalysts.
  • Solvents : Assess polarity effects (e.g., DMF vs. THF).
  • Temperature : Use kinetic profiling to identify rate-limiting steps.
  • Workflow : Employ continuous-flow systems for exothermic reactions. Validate robustness via triplicate runs and statistical analysis (e.g., ANOVA) .

Data Presentation Guidelines

  • Tables : Include comparative spectral data (e.g., NMR shifts across solvents) and synthetic yields under varying conditions.
  • Figures : Provide reaction schemes with annotated mechanistic pathways and computational models (e.g., electrostatic potential maps).
  • Citations : Use tools like Zotero or EndNote to manage references, prioritizing primary literature over reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzylisocyanide
Reactant of Route 2
2-Chlorobenzylisocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.